molecular formula C13H11FN2O2 B1420892 Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate CAS No. 1214370-70-3

Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate

Cat. No. B1420892
M. Wt: 246.24 g/mol
InChI Key: UEKZNHBKMXEBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1214370-70-3. Its molecular formula is C13H11FN2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” has a molecular weight of 246.24 .

Scientific Research Applications

  • Antiviral Activity
    • Field : Virology
    • Application : Indole derivatives, including Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate, have been reported to possess antiviral activity .
    • Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have been reported to possess anticancer activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antimicrobial activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Anti-inflammatory Activity

    • Field : Immunology
    • Application : Indole derivatives have been reported to possess anti-inflammatory activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been reported to possess antioxidant activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been reported to possess antidiabetic activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Antifolate Activity

    • Field : Pharmacology
    • Application : Diazine alkaloids, including pyridazine, pyrimidine, and pyrazine, have been reported to exhibit antifolate activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Antiallergic Activity

    • Field : Immunology
    • Application : Diazine alkaloids have been reported to possess antiallergic activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Tyrosine Kinase Inhibitory Activity

    • Field : Biochemistry
    • Application : Diazine alkaloids have been reported to inhibit tyrosine kinase .
    • Results : The results or outcomes obtained were not specified in the source .
  • Calcium Channel Antagonistic Activity

    • Field : Pharmacology
    • Application : Diazine alkaloids have been reported to possess calcium channel antagonistic activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Analgesic Activity

    • Field : Pharmacology
    • Application : Diazine alkaloids have been reported to possess analgesic activity .
    • Results : The results or outcomes obtained were not specified in the source .
  • Antihypertensive Activity

    • Field : Cardiology
    • Application : Diazine alkaloids have been reported to possess antihypertensive activity .
    • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

The safety data sheet for “Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” suggests that personal protective equipment/face protection should be worn when handling the compound. It should not come into contact with eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .

properties

IUPAC Name

methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKZNHBKMXEBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.